molecular formula C20H40O10S B8106209 m-PEG3-Sulfone-PEG3-t-butyl ester CAS No. 2055041-00-2

m-PEG3-Sulfone-PEG3-t-butyl ester

Cat. No. B8106209
CAS RN: 2055041-00-2
M. Wt: 472.6 g/mol
InChI Key: NIESCEHPGVJPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG3-Sulfone-PEG3-t-butyl ester is a PEG linker containing sulfone and t-butyl ester moieties . The sulfone can react with thiol groups of proteins . The t-butyl can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .


Synthesis Analysis

The synthesis of m-PEG3-Sulfone-PEG3-t-butyl ester involves the use of sulfone and t-butyl ester moieties . The sulfone can react with thiol groups of proteins . The t-butyl can be removed under acidic conditions .


Molecular Structure Analysis

The molecular structure of m-PEG3-Sulfone-PEG3-t-butyl ester consists of two PEG-acid chains connected by a sulfone group . The two carboxylic acid groups can undergo sequential amide coupling with primary/secondary amine groups using EDC, DCC or HATU activators .


Chemical Reactions Analysis

The sulfone in m-PEG3-Sulfone-PEG3-t-butyl ester can react with thiol groups of proteins . The t-butyl can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of m-PEG3-Sulfone-PEG3-t-butyl ester include a molecular weight of 472.6 g/mol . It has a molecular formula of C20H40O10S . The compound is reagent grade and is used for research purposes .

Mechanism of Action

The mechanism of action of m-PEG3-Sulfone-PEG3-t-butyl ester involves the reaction of the sulfone with thiol groups of proteins . The t-butyl can be removed under acidic conditions .

Safety and Hazards

The safety data sheet for m-PEG3-Sulfone-PEG3-t-butyl ester indicates that it is not classified as a hazard .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O10S/c1-20(2,3)30-19(21)5-6-25-9-10-27-12-14-29-16-18-31(22,23)17-15-28-13-11-26-8-7-24-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIESCEHPGVJPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCS(=O)(=O)CCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124951
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG3-Sulfone-PEG3-t-butyl ester

CAS RN

2055041-00-2
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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